

Spectroscopic analysis (NMR, IR, MS) of 4-Methoxy-1,2-benzisoxazol-3-amine

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Compound of Interest

Compound Name: 4-Methoxy-1,2-benzisoxazol-3-amine

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A Comparative Spectroscopic Guide to 4-Methoxy-1,2-benzisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **4-Methoxy-1,2-benzisoxazol-3-amine**. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict and understand its likely spectral characteristics. This approach allows for a foundational understanding and provides a valuable reference for researchers working with this and related molecules.

Physicochemical Properties of 4-Methoxy-1,2-benzisoxazol-3-amine

Basic physicochemical data for the target compound has been reported and is summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ O ₂	[1]
Molecular Weight	164.16 g/mol	[1]
CAS Number	177995-40-3	[2]
Melting Point	140-142 °C	[2]

Predicted and Comparative Spectroscopic Analysis

While specific spectra for **4-Methoxy-1,2-benzisoxazol-3-amine** are not readily available, we can infer its expected spectral features by comparing it with related structures. The following sections present data for comparable compounds to serve as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features for **4-Methoxy-1,2-benzisoxazol-3-amine**:

- Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the chemical shifts and coupling constants.
- Methoxy Protons: A singlet peak around 3.8-4.0 ppm corresponding to the -OCH₃ group.
- Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

Comparative ¹H NMR Data:

Compound	Key ^1H NMR Signals (ppm)	Solvent
4-Methoxybenzamide	7.89 (d), 6.99 (d), 3.81 (s, OCH ₃)	DMSO-d ₆
N-benzyl-4-methoxybenzamide	7.76 (d), 6.96 (d), 4.82 (s, CH ₂), 3.87 (s, OCH ₃), 6.42 (s, NH)	CDCl ₃ [3]
4-Methoxyaniline	Aromatic protons and a methoxy signal would be expected.	

Expected ^{13}C NMR Features for **4-Methoxy-1,2-benzisoxazol-3-amine**:

- Aromatic Carbons: Signals in the range of 110-160 ppm.[4]
- Methoxy Carbon: A signal around 55-60 ppm.
- C=N Carbon: A signal in the downfield region, characteristic of the isoxazole ring.
- Carbon Bearing the Amino Group: The chemical shift will be influenced by the amino substituent.

Comparative ^{13}C NMR Data:

Compound	Key ^{13}C NMR Signals (ppm)	Solvent
2-(4-methoxy-2-nitrophenyl)-benzoxazole	Data available but specific assignments require further analysis.[5]	CDCl ₃ [5]
Substituted 1,2,4-Oxadiazoles	Heterocyclic carbons show distinct chemical shifts.[6]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for **4-Methoxy-1,2-benzisoxazol-3-amine**:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium-Strong	N-H stretching (amine)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (methoxy)
1650-1600	Medium-Strong	C=N stretching (isoxazole ring)
~1600, ~1500	Medium-Strong	Aromatic C=C stretching
1250-1000	Strong	C-O stretching (ether)

Comparative IR Data:

Compound	Key IR Bands (cm ⁻¹)
4-Methoxybenzamide	Characteristic amide and methoxy group absorptions are present. [7]
4-Methoxyaniline	Shows characteristic N-H, C-H, and C-O stretching frequencies.
1,2-Benzisoxazole (unsubstituted)	Aromatic C-H stretching around 3080 cm ⁻¹ . [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum for **4-Methoxy-1,2-benzisoxazol-3-amine**:

- Molecular Ion (M⁺): A prominent peak at m/z = 164, corresponding to the molecular weight of the compound.

- Fragmentation Pattern: Expect fragmentation corresponding to the loss of small molecules such as CO, HCN, and radicals like CH₃.

Comparative MS Data:

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Methoxyaniline	123[8]	Data available in NIST WebBook.[8]
4-Methoxybenzylamine	137[9]	136, 121, 106, 30[9]
4-Methoxybenzamide	151	135, 107, 92, 77

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The number of scans can be adjusted to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a solvent reference.[10]

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

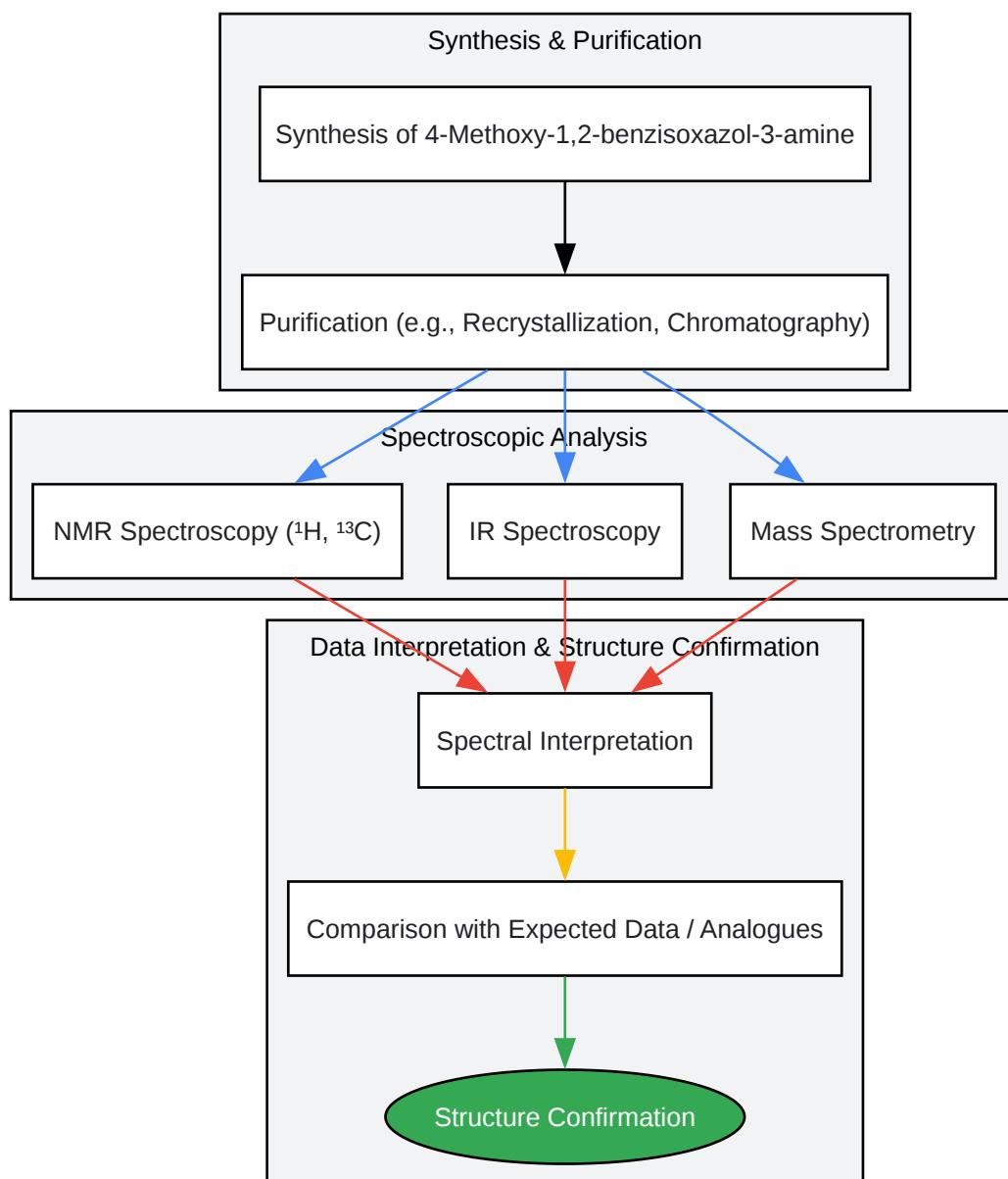
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum is recorded and subtracted from the sample spectrum.[10]

Mass Spectrometry (MS)

- Sample Preparation: The sample can be introduced directly into the ion source, or via a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC). For LC-MS, the sample is typically dissolved in a suitable solvent like acetonitrile or methanol.[10]
- Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge (m/z) ratio. For LC-MS with ESI, the mobile phase is often acetonitrile with a small percentage of formic acid.[10]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like **4-Methoxy-1,2-benzisoxazol-3-amine**.



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Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

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